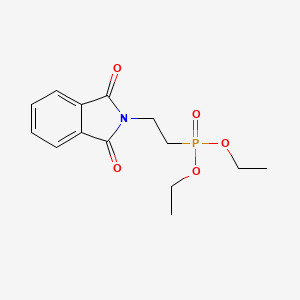

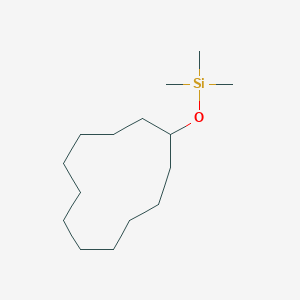

2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione

Übersicht

Beschreibung

“2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C14H18NO5P. It is a type of isoindoline-1,3-dione derivative , which are known to be important in medicinal chemistry .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives has been documented in various studies . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . Other methods include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

Isoindoline-1,3-dione derivatives, including “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione”, are widespread structural motifs in a plethora of different natural products . They are multifunctionalized and can have complex and variable structures .Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides, a group that “2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione” belongs to, were determined on the basis of Lipiński’s rule .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The study of isoindole-1,3-dione derivatives reveals their potential in pharmacological applications. Specifically, the investigation of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to 2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione, has demonstrated significant properties. These compounds have been evaluated for their inhibitory effects on phosphodiesterase 10A (PDE10A) and affinities for serotonin receptors (5-HT1A and 5-HT7), indicating potential antipsychotic applications. Compound 18, in particular, exhibited potent in vitro effects and was evaluated for safety and potential antipsychotic properties in a behavioral model of schizophrenia (Czopek et al., 2020).

Synthetic Methodology

The synthesis of isoindole-1,3-dione analogues is crucial for exploring their applications. New methods for synthesizing polysubstituted isoindole-1,3-diones have been developed. These processes involve starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, leading to various derivatives through reactions like epoxidation, hydroxylation, and acetylation. The synthesized compounds have been characterized using techniques like X-ray diffraction, confirming their structures and expanding the range of accessible isoindole-1,3-dione derivatives (Tan et al., 2014).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have demonstrated varied anticancer activities. The influence of different substituents on these compounds has been extensively studied, revealing that certain derivatives show higher cytotoxic effects on cancer cells like HeLa, C6, and A549. Compounds with specific substituents such as tert-butyldiphenylsilyl ether and azido groups have shown promising results, highlighting the importance of structural variations in determining anticancer efficacy. These findings suggest the potential of these derivatives as alternative chemotherapeutic drugs (Tan et al., 2020).

Enzyme Inhibition

The inhibition of xanthine oxidase (XO) by isoindole-1,3-dione derivatives has been investigated. These compounds, particularly N-phenyl isoindole-1,3-dione derivatives, have shown notable xanthine oxidase inhibitory activities. This suggests their potential use in treating conditions related to XO activity, such as gout. Molecular docking studies provide insights into the interaction mechanisms of these compounds with XO, offering a basis for further drug development (Gunduğdu et al., 2020).

Electrophilic Additions and Condensations

Investigations into the chemical reactions of isoindole-1,3-dione derivatives have expanded their utility. Studies on alkylidenephosphoranes and their reactions with isoindole-1,3-dione derivatives have produced a range of monoalkenes. These products have been further reduced to isoindoles, demonstrating the versatility of these compounds in chemical synthesis. This research not only provides valuable insights into the chemistry of isoindole-1,3-diones but also opens up new avenues for creating diverse derivatives with potential applications (Abdou et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYFOIPYVGDPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291851 | |

| Record name | 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione | |

CAS RN |

62514-90-3 | |

| Record name | NSC78723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)

![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-](/img/structure/B3054870.png)

![[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B3054871.png)